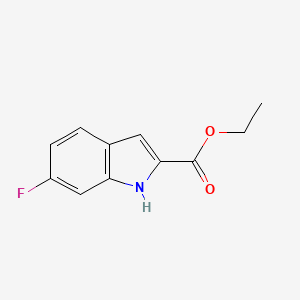

ethyl 6-fluoro-1H-indole-2-carboxylate

Description

Contextualization of the Indole (B1671886) Scaffold in Heterocyclic Chemistry and Medicinal Sciences

The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal sciences. evitachem.comrsc.orgresearchgate.net This aromatic heterocycle is not merely a synthetic curiosity but is a recurring motif in a vast array of natural products, particularly alkaloids, and serves as a fundamental building block for numerous pharmacologically active agents. sigmaaldrich.comtandfonline.comnih.govresearchgate.net Its structural versatility and ability to engage with diverse biological targets have cemented its importance in drug discovery. nist.gov

Indole derivatives exhibit a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. evitachem.comsigmaaldrich.comnih.gov Prominent examples of indole-based drugs include Indomethacin (B1671933), a non-steroidal anti-inflammatory drug sigmaaldrich.com; the vinca (B1221190) alkaloids Vinblastine and Vincristine, used in cancer chemotherapy sigmaaldrich.com; and Sumatriptan, a treatment for migraines. nist.gov The indole ring's unique electronic properties allow it to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, making it an effective pharmacophore for designing molecules that can modulate the function of biological targets like enzymes and receptors. researchgate.netnist.gov The continuous exploration of the indole scaffold underscores its enduring relevance and potential for developing novel therapeutics. rsc.orgtandfonline.comechemi.com

Significance of Fluorinated Indole Derivatives in Contemporary Drug Discovery and Development

The introduction of fluorine into organic molecules is a widely employed strategy in modern medicinal chemistry, and its application to the indole scaffold has yielded derivatives with significant therapeutic potential. mdpi.comwww.gov.uk Fluorine, being the most electronegative element, possesses unique properties that can profoundly influence a molecule's physicochemical and biological characteristics. www.gov.ukresearchgate.net Its small van der Waals radius allows it to act as a bioisostere for a hydrogen atom, yet its strong electron-withdrawing nature can drastically alter local electronic environments. nih.govresearchgate.net

Strategically placing fluorine atoms on the indole ring can lead to several beneficial effects. bldpharm.com These include:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by enzymes. This can increase the half-life and bioavailability of a drug candidate. mdpi.comwww.gov.uk

Modulation of Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target. mdpi.comwww.gov.uk

Altered pKa: The acidity or basicity of nearby functional groups can be fine-tuned by the inductive effects of fluorine, which can optimize the ionization state of a molecule for better target binding or solubility. researchgate.net

Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets, thereby enhancing binding affinity and potency. researchgate.net

The strategic incorporation of fluorine has led to the development of numerous successful drugs. nih.gov In the context of indoles, fluorinated derivatives like Flindokalner, a potassium channel opener, demonstrate the value of this approach. nih.gov The synthesis of various fluorinated indoles is an active area of research, as these compounds are recognized as privileged structures for modulating biological processes. bldpharm.comnih.gov

Research Rationale for Comprehensive Investigation of Ethyl 6-Fluoro-1H-Indole-2-Carboxylate

This compound is a molecule of significant research interest primarily because it combines the privileged indole scaffold with a strategically placed fluorine atom and a versatile ethyl carboxylate group. This unique combination makes it a valuable intermediate for the synthesis of more complex and potentially bioactive molecules. mdpi.comresearchgate.net

The rationale for its investigation is multifaceted. The fluorine atom at the 6-position can enhance metabolic stability and modulate the electronic properties of the indole ring system. The ethyl carboxylate group at the 2-position is a key functional handle that allows for a variety of chemical transformations. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. mdpi.com Alternatively, the ester can be converted to a hydrazide, providing a gateway to the synthesis of various heterocyclic systems like thiazoles. mdpi.comresearchgate.net

Recent research has explored the potential of this compound (EFI2C) itself as a cyclooxygenase (COX) inhibitor, highlighting its potential for direct biological applications. researchgate.net More commonly, however, it serves as a crucial starting material. For example, indole-2-carboxylates are precursors for the synthesis of inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. nih.gov The synthesis of this compound can be achieved through methods like the reductive cyclization of ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate or the Fischer indole synthesis. echemi.com

The following tables summarize the key identifiers and computed properties of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 348-37-8 sigmaaldrich.com |

| Molecular Formula | C11H10FNO2 sigmaaldrich.com |

| SMILES String | FC1=CC2=C(C=C1)C=C(C(OCC)=O)N2 sigmaaldrich.com |

| InChI Key | KOLXHQLPMICACW-UHFFFAOYSA-N sigmaaldrich.com |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 207.20 g/mol echemi.com |

| Boiling Point | 345.9°C at 760 mmHg echemi.com |

| Melting Point | 143 °C echemi.com |

| Density | 1.3 g/cm³ echemi.com |

| Refractive Index | 1.600 echemi.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 6-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-2-15-11(14)10-5-7-3-4-8(12)6-9(7)13-10/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLXHQLPMICACW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572087 | |

| Record name | Ethyl 6-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-37-8 | |

| Record name | 1H-Indole-2-carboxylic acid, 6-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Ethyl 6 Fluoro 1h Indole 2 Carboxylate and Its Analogs

Historical and Modern Approaches to Indole-2-Carboxylate (B1230498) Scaffold Synthesis

The synthesis of the indole-2-carboxylate framework has been a subject of extensive research, leading to the development of several key synthetic strategies. These methods range from classical condensation and cyclization reactions to modern variations that offer improved yields and milder reaction conditions.

Condensation Reactions Utilizing 2-Halo Aryl Aldehydes/Ketones and Ethyl Isocyanoacetate

A significant method for the synthesis of indole-2-carboxylic acid esters involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. researchgate.net This approach has been refined to offer high yields and efficiency. An improved procedure utilizes controlled microwave irradiation in the presence of an ionic liquid, 1-methyl-3-butylimidazolium hydroxide (B78521) ([bmim]OH), at 50°C. researchgate.netresearchgate.net This method is advantageous due to its high product yields, short reaction times, mild conditions, and straightforward workup process. researchgate.net The use of a copper catalyst, such as CuI, in conjunction with the ionic liquid under microwave irradiation has been shown to produce indole-2-carboxylate derivatives in excellent yields, often up to 97%. researchgate.net

Table 1: Synthesis of Indole-2-Carboxylic Acid Esters via Condensation

| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Halo aryl aldehydes/ketones, Ethyl isocyanoacetate | CuI, [bmim]OH | Microwave (100W), 50°C | up to 97% | researchgate.net |

Hemetsberger–Knittel Indole (B1671886) Synthesis and Related Cyclization Strategies

The Hemetsberger–Knittel indole synthesis is a notable reaction that involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form an indole-2-carboxylic ester. wikipedia.orgsynarchive.com This reaction is typically carried out by heating the α-azidocinnamate esters in a high-boiling solvent like xylene. researchgate.net The required azide (B81097) precursors are generally prepared through an aldol (B89426) condensation of an aryl aldehyde with an α-azidoacetate. researchgate.net While the Hemetsberger–Knittel synthesis can provide good yields, its application can be limited by the stability and synthesis of the starting azido (B1232118) materials. wikipedia.org The reaction mechanism is thought to proceed through a nitrene intermediate, although azirine intermediates have also been isolated. wikipedia.org This method is a key strategy for accessing indole-2-carboxylic acid derivatives, which are valuable precursors for further functionalization. semanticscholar.org

Table 2: Overview of Hemetsberger–Knittel Indole Synthesis

| Reaction Type | Precursor | Key Intermediate | Product | Reference |

|---|

Esterification of Indole-2-Carboxylic Acids

The direct esterification of indole-2-carboxylic acids is a fundamental and widely used method for preparing the corresponding ethyl esters. orgsyn.org This transformation can be achieved using various standard esterification protocols. One common approach involves reacting the indole-2-carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. orgsyn.orgnih.gov The reaction mixture is typically heated to drive the equilibrium towards the ester product. nih.gov

Another effective method is the conversion of the carboxylic acid to an acyl chloride intermediate using a reagent like thionyl chloride (SOCl₂). nih.gov The resulting acyl chloride is then reacted with ethanol to yield the ethyl ester. This two-step process is often very efficient, providing high yields of the desired product. nih.gov For instance, 3-bromo-1H-indole-2-carboxylic acid can be esterified by dissolving it in anhydrous ethanol and adding a catalytic amount of concentrated sulfuric acid, followed by heating. nih.gov

Table 3: Common Esterification Methods for Indole-2-Carboxylic Acids

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Ethanol, Concentrated H₂SO₄ | Heating | Ethyl indole-2-carboxylate | nih.gov |

Targeted Synthetic Routes to Ethyl 6-Fluoro-1H-Indole-2-Carboxylate

The synthesis of the specifically substituted this compound requires careful consideration of precursor synthesis and the introduction of the fluorine atom at the desired position.

Precursor Synthesis and Regioselective Fluorination Strategies

The synthesis of this compound necessitates a precursor that incorporates a fluorine atom at the C6-position of the indole ring. This is typically achieved by starting with a correspondingly fluorinated aromatic compound. A common strategy involves the use of a fluorinated aniline (B41778) or a related precursor.

Regioselective fluorination is the precise introduction of fluorine atoms into specific positions within a molecule. For the synthesis of 6-fluoroindole (B127801) derivatives, a plausible route begins with a commercially available fluorinated starting material, such as 4-fluoroaniline (B128567) or a derivative thereof. For instance, the synthesis of 6-fluoro-2-methylindole has been achieved starting from 4-fluoro-2-nitrophenylacetone, which undergoes reductive cyclization. google.com

A general approach to the indole-2-carboxylate scaffold that can be adapted for the 6-fluoro analog is the Reissert synthesis. This involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form the ethyl o-nitrophenylpyruvate, which is then reductively cyclized. orgsyn.org To obtain the 6-fluoro derivative, one would start with 4-fluoro-2-nitrotoluene (B1294404). A patented method describes the synthesis of indole-2-carboxylic acid from nitrotoluene and diethyl oxalate using ferrous hydroxide as a catalyst for condensation and hydrazine (B178648) hydrate (B1144303) for reduction. google.com Adapting this for the target molecule would involve using 4-fluoro-2-nitrotoluene as the starting material.

Esterification of the Indole Carboxylic Acid Moiety

The final step in one of the primary synthetic pathways to this compound is the esterification of 6-fluoro-1H-indole-2-carboxylic acid. The general methods of esterification described previously (Section 2.1.3) are applicable here.

For example, 6-fluoro-1H-indole-2-carboxylic acid can be converted to its ethyl ester by treatment with ethanol in the presence of an acid catalyst. A representative procedure would involve dissolving the carboxylic acid in anhydrous ethanol, followed by the dropwise addition of a catalytic amount of concentrated sulfuric acid and heating the mixture to reflux. nih.gov After the reaction is complete, the mixture is worked up, typically by quenching with a base like sodium bicarbonate and extracting the product with an organic solvent. nih.gov

An alternative high-yield method involves the use of thionyl chloride to form the intermediate acyl chloride, which is then reacted with ethanol to furnish the final product, this compound. nih.gov

Optimization of Synthetic Reaction Conditions for Enhanced Yield and Selectivity

Catalytic Systems and Solvent Effects in Indole Formation

The formation of the indole ring, often achieved through classical methods like the Fischer, Bischler, or Madelung syntheses, is highly influenced by the choice of catalyst and solvent. Transition-metal catalysis, in particular, has revolutionized indole synthesis, offering milder conditions and broader functional group tolerance. mdpi.com

Catalytic Systems: Palladium-based catalysts are widely employed for constructing the indole scaffold. For instance, palladium-catalyzed intramolecular cyclization of enamines derived from anilines and alkynes can produce indoles in a one-pot manner. mdpi.com Similarly, palladium(II)-catalyzed oxidative annulation of N-Ts-anilines and styrenes offers another route. mdpi.com Copper-catalyzed systems are also prominent. The arylation of tert-butyl carbazate (B1233558) with aryl iodides, catalyzed by copper, is a key step in certain indole syntheses. rsc.org More recently, cobalt(III) catalysts have been shown to efficiently mediate the cyclization of ureas and alkynes to form indoles. mdpi.com For specific reactions like the Fischer indole synthesis, chiral phosphoric acids have been developed as catalysts to achieve high enantioselectivity. chemistryviews.org

Solvent Effects: The solvent can dramatically impact reaction outcomes. In the synthesis of 2-arylindoles via a microwave-assisted Bischler synthesis, a solvent-free, solid-state reaction has been shown to be effective and environmentally friendly. organic-chemistry.org For palladium-catalyzed cyclizations, solvents like dimethylformamide (DMF) are common. mdpi.com However, the choice of solvent can be nuanced; in some manganese-catalyzed alkylations of indolines, using one solvent can favor C3-alkylation while another favors N-alkylation. organic-chemistry.org The polarity of the solvent is a critical factor; nonpolar or low-polarity solvents like dichloromethane (B109758) (DCE) and toluene (B28343) have been found to be optimal for achieving excellent enantioselectivity in certain aza-Friedel–Crafts reactions of indoles, whereas polar solvents like acetonitrile (B52724) can lead to a decrease in enantioselectivity. acs.org Protic solvents like methanol (B129727) can also influence photochemical reactions of indole derivatives, affecting reaction quantum yields by forming hydrogen-bonded complexes.

| Reaction Type | Catalyst System | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| Fischer Indole Synthesis | Chiral Phosphoric Acid / ZnCl2 | Not specified | Produces cyclopenta[b]indoles with high enantioselectivity. | chemistryviews.org |

| Bischler Indole Synthesis | None (Solid-state) | Solvent-free | Environmentally friendly method for 2-arylindoles with good yields. | organic-chemistry.org |

| Pd-Catalyzed Heterocyclization | Pd(OAc)2 / Cu(OAc)2 | DMF | High yields (>90%) of 2-methyl-1H-indole-3-carboxylate derivatives. | mdpi.com |

| Co(III)-Catalyzed Indolization | Cp*Co(III) | Not specified | Efficient redox-neutral synthesis from Boc-arylhydrazines and alkynes. | mdpi.com |

| Aza-Friedel–Crafts Reaction | Not specified | Dichloromethane (DCE) | Excellent enantioselectivity achieved in low-polarity solvents. | acs.org |

Microwave-Assisted Organic Synthesis (MAOS) in Indole Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner reaction profiles, and significantly reduced reaction times compared to conventional heating methods. chemicaljournals.comnih.gov This is due to the efficient and rapid heating of the reaction mixture through dielectric heating. nih.gov

In the context of indole synthesis, MAOS has been successfully applied to various classical reactions. The Fischer, Madelung, and Bischler-Mohlau reactions, among others, have been adapted for microwave conditions. For example, a microwave-assisted, solvent-free Bischler synthesis of 2-arylindoles demonstrated a significant rate enhancement, with reactions completing in just 45-60 seconds of irradiation. organic-chemistry.org Similarly, the Madelung indole synthesis, which traditionally requires very high temperatures, can be performed under solvent-free microwave conditions using potassium tert-butoxide as a base, achieving reasonable yields at lower maximum temperatures than classical methods. sciforum.net

The benefits of MAOS are particularly evident in palladium-catalyzed reactions. In the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, switching from conventional heating (90% yield in 3 hours) to microwave irradiation (95% yield in 1 hour) resulted in both a higher yield and a drastically shorter reaction time. mdpi.com This acceleration is a common feature, making MAOS an invaluable tool for the rapid synthesis of indole libraries for medicinal chemistry research.

| Reaction | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Pd-Catalyzed Cyclization of Enamine 19 | Conventional Heating (90 °C) | 3 h | 90% | mdpi.com |

| Microwave Irradiation | 1 h | 95% | ||

| Bischler Indole Synthesis | Conventional Method | Several hours | Variable | organic-chemistry.org |

| Microwave Irradiation (Solvent-free) | 45-60 s | 52-75% | ||

| Madelung Indole Synthesis | Classical Conditions | Hours | Variable | sciforum.net |

| Microwave Irradiation (Solvent-free) | 20 min | 64% (for a specific substrate) |

Derivatization and Functionalization Strategies of the this compound Core

The this compound scaffold serves as a versatile template for the synthesis of a wide array of derivatives. Functionalization at various positions of the indole ring and transformation of the ester group are key strategies for modulating the biological and chemical properties of the molecule.

N1-Alkylation and Acylation Reactions

The nitrogen atom of the indole ring (N1) is a common site for functionalization. N-alkylation is typically achieved by reacting the indole with an alkyl halide in the presence of a base. rsc.org

Alkylation: A common method involves using sodium hydride (NaH) in a solvent like DMF or THF. rsc.org However, alternative, milder conditions have been developed. For instance, reacting ethyl indole-2-carboxylate with alkyl bromides in the presence of aqueous potassium hydroxide (KOH) in acetone (B3395972) successfully yields N-alkylated products. mdpi.comresearchgate.net Another efficient method utilizes dimethyl carbonate or dibenzyl carbonate as alkylating agents with a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), which can proceed under mild conditions, including solvent-free or with microwave irradiation. google.com Palladium-catalyzed enantioselective N-alkylation of indoles with allylic carbonates has also been reported, providing N-allylated indoles with high enantioselectivity. mdpi.com

Acylation: While less detailed in the provided context for this specific molecule, N-acylation is a standard transformation for indoles, typically carried out using acyl chlorides or anhydrides in the presence of a base. These reactions protect the indole nitrogen and can influence the reactivity of other positions on the ring.

Functionalization at C3 and C6 Positions for Structure-Activity Relationship Studies

Modifying the C3 and C6 positions is crucial for exploring structure-activity relationships (SAR). The C3 position is the most nucleophilic site of the indole ring, making it prone to electrophilic substitution, while the C6 position, bearing a fluorine atom, offers unique opportunities for modulation.

C3-Functionalization: The C3 position is readily functionalized. Direct C3-alkylation can be achieved using alcohols in a hydrogen autotransfer (HA) type reaction, often catalyzed by precious metals, although metal-free methods are also being developed. chemrxiv.orgchemrxiv.org For example, a metal-free, Cs2CO3/oxone®-mediated C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols has been reported. chemrxiv.orgchemrxiv.org The Michael addition of 1,3-dicarbonyl compounds to indolylnitroalkenes is another effective strategy for introducing functionality at the C3 position. researchgate.net Furthermore, Brønsted acid-catalyzed reactions of 2-indolylmethanols with substrates like guaiazulene (B129963) can construct C3-functionalized indole derivatives. rsc.org

Transformations of the Ethyl Ester Group (e.g., Hydrolysis, Hydrazinolysis)

The ethyl ester group at the C2 position is a versatile handle for further chemical modification.

Hydrolysis: The most common transformation is alkaline hydrolysis to the corresponding carboxylic acid. orgsyn.org For example, reacting ethyl N-alkylated indol-2-carboxylates with an increased amount of aqueous KOH leads to the formation of the N-alkylated indole-2-carboxylic acids. mdpi.com These acids can be valuable intermediates themselves or can be decarboxylated to yield the corresponding 2-unsubstituted indole. orgsyn.org

Hydrazinolysis: Reaction of the ethyl ester with hydrazine hydrate leads to the formation of the corresponding carbohydrazide (B1668358). mdpi.comresearchgate.net For instance, hydrazinolysis of ethyl indole-2-carboxylate affords indole-2-carbohydrazide. mdpi.comresearchgate.net This hydrazide is a key building block that can be further reacted with aldehydes and ketones to form hydrazones or used in the synthesis of other heterocyclic systems like thiazoles. mdpi.comresearchgate.net

Reduction: The ester can also be reduced. For example, using lithium aluminum hydride converts the ethyl ester to the corresponding indole-2-methanol. orgsyn.org

| Position | Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N1 | Alkylation | Alkyl bromide, aq. KOH, acetone | N-alkylated indole | mdpi.com |

| N1 | Alkylation | Dimethyl carbonate, cat. DABCO, 90°C | N-methylated indole | google.com |

| C3 | Alkylation | α-heteroaryl-methyl alcohol, Cs2CO3/oxone® | C3-alkylated indole | chemrxiv.orgchemrxiv.org |

| C3 | Arylation | 2-indolylmethanol, guaiazulene, cat. CSA | C3-arylated indole | rsc.org |

| C2-Ester | Hydrolysis | aq. KOH, reflux | Indole-2-carboxylic acid | mdpi.com |

| C2-Ester | Hydrazinolysis | Hydrazine hydrate, ethanol | Indole-2-carbohydrazide | mdpi.comresearchgate.net |

| C2-Ester | Reduction | Lithium aluminum hydride | Indole-2-methanol | orgsyn.org |

Analytical Techniques for Structural Elucidation and Purity Assessment in Synthesized Compounds

The confirmation of the chemical identity and purity of newly synthesized indole derivatives is a fundamental requirement of the synthetic process. This is achieved through a combination of spectroscopic and crystallographic techniques, each providing unique and complementary information about the molecule's structure.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of novel compounds. Nuclear Magnetic Resonance (NMR) provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. Mass Spectrometry (MS) complements this by determining the molecular weight and providing information about the compound's fragmentation pattern, further confirming its identity.

For analogs of this compound, extensive spectroscopic data is available. For instance, the characterization of Mthis compound , a closely related analog, provides a clear benchmark for the expected spectral features. semanticscholar.org Its ¹H NMR spectrum, recorded in CDCl₃, shows a characteristic singlet for the NH proton at δ 9.22 ppm. semanticscholar.org The aromatic protons appear in the range of δ 6.91-7.59 ppm, with coupling patterns consistent with the substitution on the indole ring. semanticscholar.org The methyl ester group is identified by a singlet at δ 3.94 ppm. semanticscholar.org The ¹³C NMR spectrum of this methyl analog displays signals corresponding to the carbonyl carbon of the ester, the carbons of the indole ring system, and the methyl group. semanticscholar.org The fluorine substitution influences the chemical shifts of the adjacent carbon atoms, a feature that is readily observable in the spectrum. semanticscholar.org

Mass spectrometry data for Mthis compound shows a molecular ion peak [M-H]⁻ at m/z 192.2, which corresponds to its molecular weight. semanticscholar.org

Similarly, detailed NMR and mass spectrometry data have been reported for other analogs, such as Ethyl 1H-indole-2-carboxylate . mdpi.com In its ¹H NMR spectrum, the ethyl group gives rise to a quartet at δ 4.43 ppm and a triplet at δ 1.42 ppm. semanticscholar.org The signals for the indole ring protons are also well-resolved. semanticscholar.orgmdpi.com The mass spectrum of this compound shows a [M+Na]⁺ peak at m/z 212.2. semanticscholar.org

The spectroscopic data for various substituted indole-2-carboxylates are summarized in the table below, showcasing the typical chemical shifts and mass-to-charge ratios observed for this class of compounds.

| Compound Name | ¹H NMR Data (Solvent) | ¹³C NMR Data (Solvent) | Mass Spectrometry Data (m/z) | Reference |

|---|---|---|---|---|

| Mthis compound | (400 MHz, CDCl₃) δ 9.22 (s, 1H), 7.59 (dd, J = 8.6, 5.4 Hz, 1H), 7.18 (d, J = 1.2 Hz, 1H), 7.08 (dd, J = 9.2, 2.0 Hz, 1H), 6.91 (td, J = 9.2, 2.0 Hz, 1H), 3.94 (s, 3H) | (100 MHz, CDCl₃) δ 161.6, 161.1 (d, J = 239 Hz), 136.6 (d, J = 13 Hz), 128.6, 127.0, 123.7, 110.2 (d, J = 25 Hz), 108.7, 97.6 (d, J = 26 Hz), 52.2 | [M-H]⁻: 192.2 | semanticscholar.org |

| Ethyl 1H-indole-2-carboxylate | (500 MHz, CDCl₃) δ 9.25 (s, 1H), 7.69 (d, J = 8.0 Hz, 1H), 7.42 (d, J = 8.5 Hz, 1H), 7.33 – 7.30 (m, 1H), 7.24 (s, 1H), 7.15 (t, J = 7.5 Hz, 1H), 4.43 (q, J = 7.0 Hz, 2H), 1.42 (t, J = 7.0 Hz, 3H) | (100 MHz, CDCl₃) δ 161.9, 136.7, 128.8, 127.3, 125.1, 122.4, 120.6, 111.8, 108.5, 61.0, 14.5 | [M+Na]⁺: 212.2 | semanticscholar.org |

| Ethyl 5,6-difluoro-1H-indole-2-carboxylate | (DMSO-d₆) δ 1.33 (t, J = 7.1 Hz, 3H), 4.34 (q, J = 7.1 Hz, 2H), 7.14 (m, 1H), 7.36 (ddd, J = 0.7, 8.1 and 11.0 Hz, 1H), 7.66 (dd, J = 8.1 and 11.0 Hz, 1H), 12.07 (br s, 1H) | Not available | Not available | arkat-usa.org |

| Ethyl 4,5-difluoro-1H-indole-2-carboxylate | (DMSO-d₆) δ 1.34 (t, J = 7.0 Hz, 3H), 4.35 (q, J = 7.0 Hz, 2H), 7.20 (m, 1H), 7.30-7.32 (m, 2H), 12.30 (br s, 1H) | Not available | Not available | arkat-usa.org |

X-ray Crystallographic Analysis for Solid-State Structure Determination

Although a crystal structure for this compound itself is not publicly available, the crystal structure of the parent compound, Ethyl 1H-indole-2-carboxylate , has been determined. nih.gov The compound crystallizes in the monoclinic space group P2₁/c. nih.govresearchgate.net The analysis reveals that the molecule is nearly planar. nih.gov In the crystal lattice, molecules form hydrogen-bonded dimers through interactions between the indole N-H group and the carbonyl oxygen of a neighboring molecule. nih.govresearchgate.net This results in a classic herringbone packing pattern. nih.gov

The crystallographic data for ethyl 1H-indole-2-carboxylate provides a solid foundation for understanding the solid-state behavior of its derivatives. For instance, a recently reported crystal structure of 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one , another 6-fluoro-indole derivative, also provides insight into the types of intermolecular interactions that can be expected for this class of compounds. researchgate.net

The crystallographic data for Ethyl 1H-indole-2-carboxylate is summarized below.

| Parameter | Value | Reference |

|---|---|---|

| Compound Name | Ethyl 1H-indole-2-carboxylate | nih.govresearchgate.net |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | 5.9398 (7) | |

| b (Å) | 18.891 (2) | |

| c (Å) | 8.6943 (11) | |

| β (°) | 104.454 (13) | |

| Volume (ų) | 944.2 (2) |

Pharmacological and Biological Activity Investigations of Ethyl 6 Fluoro 1h Indole 2 Carboxylate Derivatives

Broad Spectrum Biological Potential of Indole (B1671886) Derivatives

The indole nucleus, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic pharmaceuticals. mdpi.comnih.gov Indole derivatives are recognized for their extensive range of biological activities and significant therapeutic potential. nih.gov Researchers have been actively exploring these compounds, which have demonstrated efficacy in targeting diverse biological pathways, making them invaluable frameworks in the design of new drugs. nih.gov

The versatility of the indole structure allows for a wide array of chemical modifications, leading to derivatives with multifaceted pharmacological profiles. mdpi.com These profiles include well-documented anti-inflammatory, antimicrobial, antioxidant, anticancer, and antiviral properties. scilit.combsb-muenchen.de For instance, the anti-inflammatory drug Indomethacin (B1671933) features an indole core and works by modulating key inflammatory pathways. nih.gov The ability to functionalize the indole ring at various positions enables the fine-tuning of its biological effects, which has led to the development of drugs for a variety of conditions, including hypertension, migraines, and cancer. mdpi.com The demonstrated success of these compounds in combating drug-resistant pathogens and cancer cells highlights their potential in addressing significant global health challenges. nih.gov

Antiviral Activity and Mechanisms of Action

Among their many biological activities, indole derivatives have shown significant promise as antiviral agents. scilit.combsb-muenchen.de The indole scaffold is a key component in several compounds developed to inhibit the replication of various viruses. nih.gov Research has focused on designing and synthesizing novel indole derivatives to target essential viral enzymes and processes, leading to the discovery of potent inhibitors against pathogens such as Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Influenza A virus. nih.govnih.govnih.gov

A particularly successful application of indole-based compounds has been in the development of inhibitors for HIV-1 integrase (IN). nih.gov This viral enzyme is essential for replication as it catalyzes the insertion of the viral DNA into the host cell's genome, a step for which there is no human cellular equivalent. nih.govnih.gov This makes HIV-1 integrase a highly attractive and specific target for antiretroviral therapy. nih.govmdpi.com Derivatives of indole-2-carboxylic acid, the core structure related to ethyl 6-fluoro-1H-indole-2-carboxylate, have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov These inhibitors act during the strand transfer step of the integration process, effectively blocking the covalent insertion of viral DNA into the host chromosome.

The primary mechanism of action for many INSTIs, including those based on the indole-2-carboxylic acid scaffold, involves the chelation of divalent metal ions (Mg²⁺) within the catalytic core of the HIV-1 integrase. nih.govfrontiersin.org The active site of the enzyme contains a conserved "D,D(35)E" motif of amino acid residues that coordinate two essential Mg²⁺ ions. These metal ions are critical for the catalytic activity of the enzyme during both the 3'-processing and strand transfer steps. mdpi.com

Potent indole-based inhibitors possess a specific arrangement of three coplanar heteroatoms, typically oxygen or nitrogen, that effectively bind to and sequester these two Mg²⁺ ions. nih.govnih.gov Molecular docking studies reveal that the indole core itself, along with the C2 carboxyl group of indole-2-carboxylic acid derivatives, forms a strong metal-chelating cluster with the two Mg²⁺ cofactors. nih.gov This interaction incapacitates the enzyme, preventing it from carrying out the DNA strand transfer reaction and thus halting viral replication. frontiersin.orgresearchgate.net

In addition to metal chelation, another critical interaction that contributes to the high affinity and specificity of these inhibitors is π-π stacking. mdpi.comvub.be This non-covalent interaction occurs between the aromatic ring system of the inhibitor and the nucleobases of the viral DNA bound within the integrase active site. nih.gov For many indole-based INSTIs, a key structural feature is a halogenated benzyl (B1604629) or phenyl group. researchgate.netacs.org

Docking studies have shown that this halogenated phenyl ring, often attached at the C6 position of the indole scaffold, engages in a π-π stacking interaction with a deoxycytidine nucleotide (dC20) at the 3' end of the viral DNA. researchgate.netrsc.org This interaction helps to properly orient and anchor the inhibitor within the enzyme-DNA complex, known as the intasome, enhancing its inhibitory potency. acs.org The stability of this stacking interaction can be influenced by the nature and position of the halogen substituents on the phenyl ring. mdpi.com

The development of potent indole-2-carboxylic acid-based INSTIs has been guided by extensive structure-activity relationship (SAR) studies. nih.govnih.gov These investigations have revealed how modifications at different positions of the indole core influence the compound's ability to inhibit HIV-1 integrase. nih.govacs.org

Optimizations at the C3 and C6 positions of the indole ring have proven particularly fruitful. nih.gov Research has shown that introducing a halogenated benzene ring at the C6 position can significantly increase inhibitory activity, largely due to the favorable π-π stacking interactions with viral DNA. nih.gov Furthermore, adding a long-chain substituent at the C3 position can enhance interactions with a hydrophobic pocket near the enzyme's active site, further boosting potency. nih.gov

One study systematically optimized an initial indole-2-carboxylic acid lead compound, resulting in derivatives with markedly improved integrase inhibition. nih.gov The findings from such studies are crucial for the rational design of next-generation inhibitors with improved efficacy. nih.govacs.org

Table 1: Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives Against HIV-1 Integrase

| Compound | C3-Substituent | C6-Substituent | Integrase Inhibition IC₅₀ (µM) |

| Parent Compound | H | H | 12.41 |

| 17b | -(CH₂)₂-O-(p-F-Ph) | H | 0.25 |

| 20a | -CH₂-O-(o-F-Bn) | 3-F-4-MeO-Ph-NH- | 0.13 |

| 20b | -CH₂-O-(p-F-Bn) | 3-F-4-MeO-Ph-NH- | 0.19 |

| Data sourced from a study on the discovery of indole-2-carboxylic acid derivatives as novel HIV-1 INSTIs. nih.gov IC₅₀ represents the half-maximal inhibitory concentration. |

The antiviral potential of the indole scaffold extends beyond HIV. Derivatives of ethyl 1H-indole-carboxylate have been investigated for their activity against other significant viral pathogens, including Hepatitis C virus (HCV) and Influenza A virus. sigmaaldrich.comresearchgate.net

Studies have shown that certain indole derivatives can effectively inhibit HCV replication. nih.gov For example, some ethyl 1H-indole-3-carboxylate derivatives demonstrated inhibitory effects on both the entry and replication stages of HCV in cell culture. sigmaaldrich.com Specifically, a C-6 fluoro derivative of a tricyclic indole carboxylic acid showed potent activity with an EC₅₀ of 90 nM. nih.gov

Similarly, various indole derivatives have been evaluated for their efficacy against Influenza A virus. nih.gov One study reported that a methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate compound displayed inhibitory activity against an Influenza A strain with an IC₅₀ of 7.53 µM. researchgate.net While some specific derivatives, such as certain ethyl 6-bromo-5-hydroxyindole-3-carboxylates, did not show significant activity against influenza, the broader class of indole carboxylates remains an area of interest for developing new anti-influenza agents. researchgate.net

Table 2: Antiviral Activity of Selected Indole Derivatives Against Other Viruses

| Compound Class/Derivative | Virus | Activity Metric | Result | Source |

| Ethyl 1H-indole-3-carboxylate derivative (9a(2)) | Hepatitis C Virus (HCV) | Selectivity Index (Entry) | >10 | sigmaaldrich.com |

| Ethyl 1H-indole-3-carboxylate derivative (9a(2)) | Hepatitis C Virus (HCV) | Selectivity Index (Replication) | >16.7 | sigmaaldrich.com |

| Tricyclic indole carboxylic acid (C-6 fluoro derivative) | Hepatitis C Virus (HCV) | EC₅₀ | 90 nM | nih.gov |

| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Influenza A | IC₅₀ | 7.53 µM | researchgate.net |

| 3-Indoleacetonitrile | Influenza A (H5N6) | Lung Virus Titer Reduction | Effective | nih.gov |

| EC₅₀ (half-maximal effective concentration) and IC₅₀ (half-maximal inhibitory concentration) are measures of a drug's potency. Selectivity Index (SI) is the ratio of cytotoxic concentration to effective concentration. |

HIV-1 Integrase Strand Transfer Inhibition (INSTI)

Anticancer and Cytotoxicity Evaluations

The indole framework is a constituent of several clinically used anticancer drugs, and ongoing research continues to explore new indole-based compounds for their potential as chemotherapeutic agents. nih.govmdpi.com

Derivatives of indole-2-carboxylate (B1230498) and related indole structures have demonstrated significant cytotoxic effects against a variety of human cancer cell lines in laboratory settings. For instance, a novel class of indole-2-carboxylate derivatives exhibited potent anti-proliferative activity against HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells, with some compounds showing greater potency than the established drug etoposide. nih.gov Similarly, other studies have reported that indole derivatives possess considerable cytotoxicity toward cancer cell lines that express monocarboxylate transporter 1 (MCT1), such as A-549 and MCF-7. nih.gov

Further research into hybrid molecules has also yielded promising results. Indole-based triazole hybrids were evaluated against the human liver tumor cell line (Hep-G2), with several derivatives displaying high cytotoxic effects. nih.gov A series of novel thiazolyl-indole-2-carboxamides showed exceptional cytotoxicity against various cancer cell lines, with compounds 6i and 6v being particularly effective against MCF-7 cells, with IC₅₀ values of 6.10 µM and 6.49 µM, respectively. acs.org Additionally, newly synthesized indole-6-carboxylate ester derivatives, specifically compounds 4a and 6c , were identified as potent cytotoxic agents against HepG2, HCT-116 (colon cancer), and A549 cell lines. nih.gov

| Compound Class | Tested Cell Lines | Key Findings | Reference |

|---|---|---|---|

| Indole-2-carboxylate derivatives | HepG2, A549, MCF-7 | Showed excellent anti-proliferative activity, with some compounds more potent than etoposide. | nih.gov |

| Thiazolyl-indole-2-carboxamides (e.g., 6i, 6v) | MCF-7, others | Compound 6i: IC₅₀ = 6.10 µM; Compound 6v: IC₅₀ = 6.49 µM against MCF-7. | acs.org |

| Indole-6-carboxylate ester derivatives (e.g., 4a, 6c) | HepG2, HCT-116, A549 | Demonstrated potent anti-proliferative activity. | nih.gov |

| Indole-based triazole hybrids (e.g., 8f) | Hep-G2 | Compound 8f (2-fluoro substituted) showed promising cytotoxic potential with an IC₅₀ of 55.40 µg/mL. | nih.gov |

| Indole derivatives targeting MCT1 | A-549, MCF-7 | Exhibited considerable cytotoxicity toward MCT1-expressing cancer cells. | nih.gov |

The anticancer effects of indole derivatives are attributed to their interaction with various cellular targets and the modulation of key signaling pathways involved in cancer cell proliferation and survival. One of the well-documented mechanisms is the inhibition of microtubule polymerization by binding to the colchicine (B1669291) site of tubulin, which disrupts the cellular microtubule network. nih.gov This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death). nih.govnih.govnih.gov

Many indole derivatives function as protein kinase inhibitors. nih.gov Specific targets include key enzymes in cancer progression like Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govacs.org By inhibiting these tyrosine kinases, the compounds block downstream signaling pathways essential for tumor growth and angiogenesis. nih.gov For example, compounds 4a and 6c were found to be effective cytotoxic agents by targeting EGFR and VEGFR-2, respectively. nih.gov

The induction of apoptosis is a central mechanism for these compounds. mdpi.com Studies have shown that indole derivatives can trigger apoptosis by inhibiting anti-apoptotic proteins like Mcl-1 and Bcl-2 and by activating poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair whose cleavage is a hallmark of apoptosis. mdpi.comacs.org

Anti-inflammatory and Antioxidant Properties

Derivatives of the indole scaffold have demonstrated significant potential as anti-inflammatory and antioxidant agents. The anti-inflammatory drug indomethacin is a classic example of an indole-containing compound. researchgate.net Research has expanded to new derivatives that modulate inflammatory responses through various mechanisms.

A study on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives found that they could effectively inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Specifically, several compounds significantly reduced the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov Compound 13b was identified as the most potent in this series, showing strong inhibitory activity against all three inflammatory markers. nih.gov Similarly, other research on indole-2-one derivatives identified compounds that potently inhibited the release of TNF-α and IL-6 in macrophages. researchgate.net

In addition to anti-inflammatory effects, indole derivatives have been investigated for their antioxidant capabilities. A series of C-3 substituted indole derivatives were assessed using multiple in vitro antioxidant assays. nih.gov The study found that a derivative containing a pyrrolidinedithiocarbamate moiety was a particularly effective radical scavenger and a reducer of iron (Fe³⁺ to Fe²⁺). nih.gov The antioxidant activity was attributed to possible hydrogen and electron transfer mechanisms, with the unsubstituted indole nitrogen atom playing a crucial role. nih.gov These compounds also showed high cytoprotective activity, protecting human red blood cells from oxidative damage. nih.gov

| Compound Class/Name | Assay/Model | Key Findings | Reference |

|---|---|---|---|

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-stimulated RAW264.7 cells | Inhibited production of NO, IL-6, and TNF-α. Compound 13b was most potent. | nih.gov |

| Indole-2-one derivatives (e.g., 7i, 8e) | LPS-stimulated RAW264.7 cells | Inhibited expression of TNF-α, IL-6, COX-2, and iNOS. | researchgate.net |

| C-3 substituted indoles | DPPH scavenging, Fe³⁺ reduction | Showed significant radical scavenging and antioxidant activity. | nih.gov |

Modulation of Enzyme and Receptor Systems

The versatility of the indole scaffold allows its derivatives to interact with a wide range of biological targets, including critical enzymes and G-protein coupled receptors (GPCRs).

A significant area of investigation has been the interaction of indole-2-carboxamide derivatives with the cannabinoid receptor 1 (CB1). The CB1 receptor is a key component of the endocannabinoid system, but direct activation can lead to undesirable psychoactive side effects. nih.gov Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, offer a promising alternative by fine-tuning receptor activity rather than causing direct activation or blockade. nih.govnih.gov

The compound ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) was a pioneering molecule in a class of indole-2-carboxamides that exhibit allosteric modulation of the CB1 receptor. nih.govnih.gov These compounds were found to be positive allosteric modulators (PAMs) of agonist binding, meaning they increase the binding affinity of activating ligands like [³H]CP 55,940. nih.gov Conversely, they behave as negative allosteric modulators (NAMs) for inverse agonist binding, decreasing the affinity of ligands like [³H]SR 141716A. nih.gov Despite enhancing agonist binding, these compounds paradoxically act as insurmountable antagonists in functional assays, reducing the maximum effect of CB1 agonists. nih.govnih.gov This complex activity highlights the potential for developing drugs with more nuanced and potentially safer therapeutic profiles. acs.org

Structure-activity relationship (SAR) studies have been crucial in identifying the molecular features of indole-2-carboxamides necessary for their allosteric effects on the CB1 receptor. nih.govacs.org These studies have divided the general structure into the bicyclic indole core and the amide fragment, revealing that modifications to both regions significantly impact binding affinity (Kₑ) and binding cooperativity (α). acs.org

Key structural requirements include:

C3-Position Substituent: The length of the alkyl chain at the C3 position of the indole ring is critical. The C3 substituents have a significant impact on the allostery of the ligand. nih.govacs.org

C5-Position Substituent: An electron-withdrawing group, such as a chloro or fluoro substituent, at the C5 position of the indole ring is important for activity. acs.org

Amide Linker and Terminal Group: The length of the linker connecting the amide nitrogen to the terminal phenyl ring and the nature of the amino substituent on that phenyl ring also play a significant role in modulating both binding affinity and cooperativity. acs.org

These findings confirm that the indole-2-carboxamide scaffold is a highly viable template for developing novel CB1 allosteric modulators, with specific chemical functionalities being key to optimizing their pharmacological parameters. nih.govacs.org

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

Impact on Binding Affinity and Cooperativity

While direct studies on the binding affinity and cooperativity of this compound derivatives are not extensively detailed in the available literature, the broader class of indole-2-carboxamide and indole-2-carboxylic acid derivatives has been analyzed for its interaction with various receptors. For instance, in the context of cannabinoid receptor 1 (CB1) allosteric modulators, the indole ring itself appears to be more critical for the ligand's binding affinity to the allosteric site than for the binding cooperativity. Alterations at the C3 position of the indole-2-carboxamide scaffold have been shown to profoundly impact the allostery of the ligand. These findings suggest that while the core indole structure is essential for binding, specific substitutions dictate the nature and extent of cooperative effects.

Fructose-1,6-Bisphosphatase (FBPase) Inhibition

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, making it an attractive target for the development of treatments for type 2 diabetes. nih.gov A variety of indole derivatives have been investigated as FBPase inhibitors. nih.gov Specifically, the indole-2-carboxylic acid scaffold has been identified as a promising starting point for the design of new FBPase inhibitors that bind to the allosteric site, mimicking the binding mode of AMP. nih.gov

Computational and synthetic studies have explored N-arylsulfonyl-indole-2-carboxamide derivatives as potent and selective FBPase inhibitors. mdpi.comnih.gov Molecular docking studies of these compounds into the AMP allosteric site of human liver FBPase have revealed key interactions with residues such as Met18, Gly21, Gly26, Leu30, and Thr31, which are crucial for effective binding. mdpi.comnih.gov The indole moiety itself often engages in hydrophobic interactions within the binding pocket, contributing significantly to the inhibitory activity. mdpi.com While these studies establish the potential of the indole-2-carboxylate core, specific research detailing the FBPase inhibitory activity of derivatives of this compound is limited.

Anticholinesterase Activity

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The indole scaffold is a component of several compounds investigated for this purpose. nih.gov Research into indol-2-carboxylic acid esters containing an N-phenylpiperazine moiety has demonstrated their potential as cholinesterase inhibitors. nih.gov In one such study, a quaternary ammonium (B1175870) salt of a 1H-indole-2-carboxylic acid derivative bearing a nitro-substituted N-phenylpiperazine fragment showed the most potent activity against acetylcholinesterase. nih.gov This indicates that the indole-2-carboxylate scaffold can be effectively utilized to design anticholinesterase agents. However, specific investigations into the anticholinesterase activity of derivatives based on the this compound structure are not prominently featured in the reviewed literature.

Comprehensive Structure-Activity Relationship (SAR) Profiling

The biological potency of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. The following sections analyze the structure-activity relationships (SAR) relevant to the this compound scaffold.

Correlative Analysis of Substituent Effects on Biological Potency

Structure-activity relationship studies on various classes of indole derivatives have provided valuable insights into how substituents influence biological activity.

For FBPase Inhibition: In the N-arylsulfonyl-indole-2-carboxamide series, SAR analysis has guided the design of more potent inhibitors. mdpi.com The indole moiety and bulky or positively charged substituents connected to it can form important hydrophobic interactions within the FBPase binding pocket. mdpi.com

For other Enzyme Targets: In a study of indole derivatives as inhibitors for the SARS-CoV-2 main protease (3CLpro), the effect of substitution at the 6-position of the indole ring was investigated. The introduction of a 6-methyl group resulted in only a slight reduction in enzyme inhibition and maintained potent antiviral activity. In contrast, the incorporation of a fluorine atom at the same position to give a 6-fluoroindole (B127801) derivative led to a significant loss of both enzyme inhibitory and antiviral activity. nih.gov This finding is particularly relevant as it suggests that a 6-fluoro substituent may be detrimental to the binding affinity for certain enzymes.

For HIV-1 Integrase Inhibition: In the development of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, substitutions at various positions have been explored. The introduction of a halogenated benzene ring at the C6 position of the indole core via an amide linkage was shown to effectively bind with viral DNA through π–π stacking interactions, enhancing inhibitory activity. rsc.org

The table below summarizes the inhibitory activities of some substituted indole derivatives against different targets, illustrating the impact of substitutions.

| Compound ID | Scaffold | Target Enzyme | Substitution | Activity (IC₅₀) |

| 7h nih.gov | Indole Chloropyridinyl Ester | SARS-CoV-2 3CLpro | 6-Methyl | Potent |

| 7i nih.gov | Indole Chloropyridinyl Ester | SARS-CoV-2 3CLpro | 6-Fluoro | Inactive |

| 13b nih.gov | Indole-2-carboxylic acid | HIV-1 Integrase | 5-(Pyrazine-2-carboxamido) | 11.67 µM |

| 17a rsc.org | Indole-2-carboxylic acid | HIV-1 Integrase | C6-halogenated benzene | 3.11 µM |

Note: The data presented is for related indole derivatives to illustrate SAR principles, as specific data for this compound derivatives in these assays is not available in the cited literature.

Positional Isomerism and Stereochemical Influence on Bioactivity

The position of substituents on the indole ring is a critical determinant of biological activity. While comprehensive studies on the positional isomerism of the fluorine atom in ethyl indole-2-carboxylate derivatives for FBPase or anticholinesterase activity are scarce, research on other biological targets provides relevant insights.

For example, in the context of CB1 receptor modulators, a chloro or fluoro group at the C5 position of the indole ring was found to enhance potency in some instances, though it was not the sole determining factor for activity. nih.gov This highlights that the electronic effects and steric profile of a halogen at different positions can differentially influence receptor binding.

Stereochemistry, while not directly applicable to the achiral parent compound this compound, would become a critical factor in derivatives where chiral centers are introduced, for instance, through alkylation at the C3 position or in side chains attached to the indole nitrogen. Such stereochemical variations would undoubtedly influence the three-dimensional orientation of the molecule within a biological target's binding site, leading to significant differences in bioactivity between enantiomers or diastereomers.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. While specific docking studies for ethyl 6-fluoro-1H-indole-2-carboxylate are not extensively detailed in published literature, research on closely related indole-2-carboxylic acid derivatives provides significant insights into their potential interactions with various biological targets, such as HIV-1 integrase and the SARS-CoV-2 main protease (Mpro). rsc.orgnih.govnih.gov These studies typically use software like AutoDock Vina to predict binding modes and affinities. rsc.orgnih.gov

Studies on analogous indole-2-carboxylic acid derivatives targeting viral enzymes have revealed common and critical binding patterns. The indole-2-carboxylate (B1230498) core is often essential for activity. For instance, in the active site of HIV-1 integrase, the carboxyl group is predicted to form a strong chelating core with divalent magnesium ions (Mg²⁺), which are crucial for the enzyme's catalytic function. rsc.org

Beyond this chelation, several other key interactions are consistently observed:

Hydrogen Bonds: The indole (B1671886) N-H group can act as a hydrogen bond donor. In studies of similar compounds, hydrogen bonds are frequently formed with the backbones or side chains of key amino acid residues, such as Tyr143 and Asn117 in HIV-1 integrase. rsc.org

Hydrophobic Interactions: The bicyclic indole ring system provides a large hydrophobic surface that can engage in favorable interactions with nonpolar residues in the binding pocket, such as Pro142. rsc.org

π-π Stacking: The aromatic nature of the indole ring allows for π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) or even viral DNA bases, as seen in the case of a C6-halogenated analog binding near dC20 of the viral DNA. rsc.orgnih.gov

The fluorine atom at the C6 position of this compound can also participate in specific interactions, such as forming halogen bonds or favorable electrostatic contacts, potentially enhancing binding affinity and selectivity for the target protein. mdpi.com

Table 1: Summary of Predicted Intermolecular Contacts for Indole-2-Carboxylate Analogs

| Target Protein | Interacting Residues/Components | Type of Interaction | Reference |

|---|---|---|---|

| HIV-1 Integrase | Mg²⁺ ions | Chelation | rsc.org |

| HIV-1 Integrase | Tyr143, Asn117 | Hydrogen Bond | rsc.org |

| HIV-1 Integrase | Pro142 | Hydrophobic Interaction | rsc.org |

| HIV-1 Integrase | Viral DNA (dC20) | π-π Stacking | rsc.org |

| S1-RBD-hACE2 | GLU37, ARG403 | Hydrogen Bond | nih.gov |

Docking algorithms calculate a scoring function to estimate the binding affinity, typically expressed in kcal/mol. nih.gov Lower binding energy scores suggest a higher affinity of the ligand for the target. nih.gov For an analog of indole-2-carboxylic acid, a predicted binding free energy was calculated to be -10.37 kcal/mol against HIV-1 integrase, indicating a strong and favorable interaction. rsc.org Such predictions are crucial for ranking and prioritizing compounds for synthesis and biological testing. The orientation predicted by docking provides a static 3D model of the most stable ligand-protein complex, which is fundamental for understanding the structural basis of inhibition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models help predict the activity of unsynthesized compounds and highlight the physicochemical properties that are critical for potency.

For indole derivatives, QSAR models have been developed to explore their activity as antioxidants and enzyme inhibitors. nih.govmdpi.com A key aspect of these models is the analysis of substituents on the indole ring. The electronic properties of the substituent at the C6 position are particularly important. The fluorine atom in this compound is strongly electron-withdrawing. The effect of such a group can be context-dependent: in some target systems, it may enhance activity by participating in specific polar interactions, while in others, it could be detrimental. For example, a 3D-QSAR study on indeno[1,2-b]indole (B1252910) derivatives was used to reveal key molecular descriptors and predict active inhibitors. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations track the movements of atoms in the complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. mdpi.com

An MD simulation would be a logical follow-up to a docking study of this compound. The simulation would assess whether the key intermolecular contacts predicted by docking, such as hydrogen bonds and hydrophobic interactions, are maintained over the simulation period. mdpi.com By analyzing root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can confirm the stability of the ligand in the binding pocket. mdpi.com MD can also reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of binding free energy. mdpi.com

Virtual Screening and De Novo Design of Novel Analogs

The this compound scaffold can be used as a starting point for discovering new, more potent compounds through virtual screening and de novo design.

Virtual Screening: This technique involves using a computational model to screen large databases of chemical compounds to identify those likely to bind to a specific target. nih.govmdpi.com For instance, a pharmacophore model could be built based on the key interaction features of this compound. This model would then be used as a 3D query to filter libraries containing millions of compounds, rapidly identifying potential hits for further investigation. mdpi.com

De Novo Design: This approach involves computationally building novel molecules from scratch within the active site of a target protein. Using the binding pocket of a target like HIV-1 integrase, algorithms can piece together fragments to design new indole derivatives. This allows for the exploration of novel chemical space and the design of compounds with optimized interactions, potentially leading to improved potency and selectivity compared to the original scaffold.

Potential Applications Beyond Pharmaceutical Sciences

Considerations in Material Science and Functional Materials Development

Fluorinated organic compounds are of significant interest for materials chemistry and polymer chemistry. researchgate.net The indole (B1671886) nucleus itself is considered a privileged structure not only in pharmaceuticals and agrochemicals but also in the realm of organic functional material science. The incorporation of fluorinated indole moieties into larger molecular architectures is a strategy for developing novel functional materials with tailored properties.

Research has shown that fluorinated indoles can be used to create advanced polymers. For instance, polyindoles, which are conducting polymers, can be synthesized through the oxidative polymerization of monomers like 7-fluoroindole, and these materials have shown applicability in batteries. ossila.com The introduction of fluorine can significantly alter the properties of these polymers. A systematic investigation into polymers containing 5- and 6-fluoro-substituted indoles revealed that the increased hydrophobicity from fluorination could enhance membrane fusion and cellular uptake, a key consideration in designing materials for gene delivery. rsc.org Specifically, polymers with a certain threshold of mono-fluorinated indole content showed improved transfection efficiency, highlighting the tunable nature of these materials. rsc.org

Furthermore, indole-based functional polymers are known to exhibit valuable optoelectronic properties, including strong solid-state fluorescence and electroactivity. rsc.org The synthesis of poly(N-arylene diindolylmethane)s has produced materials with high thermal stability and potential as blue-light emitters. rsc.org In related systems like indophenine dyes, the substitution of hydrogen with fluorine atoms on the indole units can lower the LUMO/HOMO energy levels, which is a critical factor in the design of n-type transport materials for organic solar cells and other electronic devices. mdpi.com These findings suggest that the specific electronic properties of the 6-fluoroindole (B127801) core in ethyl 6-fluoro-1H-indole-2-carboxylate make it a promising candidate for incorporation into new functional organic materials.

Table 1: Properties of Functional Polymers Incorporating Indole Derivatives

| Polymer Type | Incorporated Indole Derivative | Key Property | Potential Application |

|---|---|---|---|

| Methacrylamide Terpolymer | 6-fluoro-indole | Increased hydrophobicity, enhanced DNA binding | Gene delivery carriers rsc.org |

| Poly(N-arylene diindolylmethane) | 3,3′-diindolylmethane | Strong solid-state fluorescence, electroactivity | Blue-light emitters, optoelectronics rsc.org |

Utility as a Versatile Synthetic Intermediate in Organic Synthesis

This compound is a valuable and versatile intermediate in organic synthesis, providing a scaffold that can be readily modified to produce a wide array of more complex molecules. The ester and the N-H group on the indole ring are key functional handles that allow for selective chemical transformations.

The parent compound, ethyl indole-2-carboxylate (B1230498), can undergo several fundamental reactions. The nitrogen of the indole can be successfully alkylated under basic conditions. mdpi.com The ester group can be hydrolyzed to the corresponding carboxylic acid or can undergo hydrazinolysis to yield indol-2-carbohydrazide. mdpi.com This carbohydrazide (B1668358) can then be reacted with aldehydes and ketones to construct more elaborate heterocyclic systems. mdpi.com Furthermore, the ester can undergo transesterification in the presence of an alkoxide. mdpi.com

The indole ring itself offers sites for further functionalization. Ethyl indole-2-carboxylate can serve as a substrate for electrophilic substitution, which typically occurs at the 3-position. orgsyn.org This reactivity allows for the introduction of various functional groups, expanding the synthetic possibilities. The general class of fluorinated indoles is recognized for its importance in building complex molecules, including novel nucleic acid analogues where fluoroindoles replace the natural nucleobases. nih.gov

The accessibility of indole-2-carboxylic acid esters through established synthetic routes, such as the condensation of 2-halo aryl aldehydes with ethyl isocyanoacetate or the reductive cyclization of ethyl o-nitrophenylpyruvate, underscores their utility as foundational building blocks. orgsyn.orgresearchgate.net The precursor, 6-fluoroindole, is commercially available and used as a reactant in the preparation of numerous compounds, including inhibitors of tryptophan dioxygenase and serotonin (B10506) reuptake inhibitors, demonstrating the synthetic value of this particular substitution pattern. sigmaaldrich.comsigmaaldrich.com Consequently, this compound represents a readily available, fluorinated building block poised for the construction of diverse and complex molecular targets.

Table 2: Key Synthetic Reactions of Ethyl Indole-2-Carboxylate Derivatives

| Reaction Type | Reagents | Position of Reaction | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl halide, aq. KOH | N-1 | N-alkylated indole ester mdpi.com |

| Ester Hydrolysis | aq. KOH | C-2 (ester) | Indole-2-carboxylic acid mdpi.com |

| Hydrazinolysis | Hydrazine (B178648) hydrate (B1144303) | C-2 (ester) | Indole-2-carbohydrazide mdpi.com |

| Electrophilic Substitution | Electrophile (e.g., Vilsmeier reagent) | C-3 | 3-substituted indole-2-carboxylate orgsyn.org |

Future Research Directions and Translational Perspectives

Innovation in Green Chemistry Methodologies for Sustainable Synthesis

The synthesis of indole (B1671886) derivatives has traditionally involved methods that may require harsh conditions, toxic solvents, and transition-metal catalysts, posing environmental concerns. nih.gov The principles of green chemistry are increasingly guiding the development of new synthetic routes that are safer, more efficient, and sustainable. nih.govnih.gov

Future research will likely focus on several key areas for the sustainable synthesis of ethyl 6-fluoro-1H-indole-2-carboxylate and its derivatives:

Catalyst Development: There is a strong emphasis on creating highly efficient and recyclable catalysts. Recent advances include the use of platinum tetrachloride (PtCl₄) for hydroamination at room temperature and other catalytic approaches that minimize waste and energy consumption. nih.gov

Benign Solvents and Conditions: A major goal is to replace toxic organic solvents with greener alternatives like water or bio-based solvents. nih.govacs.org Methodologies that proceed under mild reaction conditions, such as those mediated by reagents like Selectfluor or conducted at room temperature, are being actively explored. nih.govacs.orgrsc.org

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are crucial. This includes developing novel cyclization and condensation reactions that avoid the production of wasteful by-products. acs.org

Fluorination Techniques: Traditional fluorination methods often require elevated temperatures and hazardous reagents. researchgate.net Innovations are emerging, such as using environmentally benign amphiphiles to control the site-specific fluorination of molecules in aqueous solutions, a process that is both sustainable and highly selective. researchgate.net

These green approaches are not only environmentally responsible but also often lead to more cost-effective and scalable production processes, which are essential for the translation of laboratory-scale synthesis to industrial manufacturing. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

While the indole scaffold is well-established in medicine, derivatives of this compound hold promise for a range of new therapeutic applications. The unique properties conferred by the 6-fluoro substitution can lead to novel interactions with biological targets. chemimpex.comacs.org

Antiviral Activity: A particularly promising area is the development of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov Research has shown that indole-2-carboxylic acid derivatives can effectively inhibit this key viral enzyme. nih.govnih.govrsc.org The indole nucleus and the carboxyl group are capable of chelating the two magnesium ions (Mg²⁺) within the enzyme's active site, which is crucial for its inhibitory action. nih.govnih.gov Further optimization of this scaffold could lead to potent new drugs to combat HIV, including strains resistant to existing therapies. nih.gov

Anticancer Activity: The 6-fluoroindole (B127801) core is a key building block for potential anticancer agents. chemimpex.com Derivatives have been investigated as inhibitors of various targets involved in cancer cell growth and survival. nih.govnih.gov

Enzyme Inhibition: A notable target is tryptophan 2,3-dioxygenase (TDO2), an enzyme implicated in cancer progression. 6-fluoroindole derivatives have shown significant inhibitory activity against human TDO2. nih.gov

Tubulin Polymerization: Inspired by successful natural products, indole derivatives are being designed to inhibit tubulin polymerization, a critical process for cell division, thereby halting the proliferation of cancer cells. nih.govmdpi.com

Antimicrobial and Antiparasitic Applications: Halogenated indoles have demonstrated significant potential as antimicrobial agents, particularly against bacteria that have developed resistance to current antibiotics. acs.org 6-Fluoroindole has been shown to interfere with quorum sensing and inhibit the formation of biofilms, which are protective communities of bacteria that are notoriously difficult to treat. ossila.com Beyond bacteria, indole-based compounds are being actively explored as treatments for parasitic diseases such as malaria, Chagas disease, and leishmaniasis. mdpi.comacs.org

The following table summarizes potential therapeutic areas for derivatives based on the 6-fluoro-1H-indole-2-carboxylate scaffold.

| Therapeutic Area | Specific Target/Application | Research Finding |

| Virology | HIV-1 Integrase Strand Transfer Inhibitor (INSTI) | Indole-2-carboxylic acid derivatives show potent inhibition of the integrase enzyme. nih.govnih.govrsc.org |

| Oncology | Tryptophan 2,3-dioxygenase (TDO2) Inhibitor | 6-fluoroindole derivatives inhibit TDO2, a target in cancer therapy. nih.gov |

| Tubulin Polymerization Inhibitor | Indole analogs can disrupt microtubule formation in cancer cells. nih.govmdpi.com | |

| Infectious Disease | Antibacterial (Anti-biofilm) | 6-Fluoroindole interferes with bacterial quorum sensing and biofilm formation. ossila.com |

| Antiparasitic (e.g., Trypanosoma cruzi) | Indole-2-carboxamides show activity against the parasite causing Chagas disease. acs.org | |

| Neurology | NMDA Receptor Antagonist | Indole-2-carboxylic acid derivatives have been investigated as antagonists of NMDA receptors. google.com |

Integration of Advanced Computational Techniques for Rational Drug Design

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. For a scaffold like this compound, these techniques are invaluable for predicting biological activity and guiding synthetic efforts.

Virtual Screening and Molecular Docking: These methods are instrumental in identifying new biological targets. For instance, molecular docking-based virtual screening was used to first identify indole-2-carboxylic acid as a potential HIV-1 integrase inhibitor. nih.gov Subsequent docking studies have provided detailed insights into how these molecules bind within the enzyme's active site, revealing key interactions with magnesium ions and viral DNA. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models for indole derivatives, researchers can predict the antibacterial activity of new, unsynthesized compounds and identify the key structural features that contribute to their potency. nih.gov

Pharmacokinetic (ADMET) Modeling: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.gov This allows chemists to prioritize compounds with more favorable drug-like properties, reducing the likelihood of late-stage failures.

Density Functional Theory (DFT): DFT studies can elucidate the structural and electronic properties of molecules. indexcopernicus.com This information is crucial for understanding how the fluorine atom in this compound influences its chemical reactivity and potential interactions with biological targets. indexcopernicus.com

The integration of these computational approaches creates a powerful feedback loop with synthetic chemistry, enabling a more rational, hypothesis-driven approach to drug design that is faster and more cost-effective than traditional trial-and-error methods.

Strategies for Optimizing Bioavailability and Selectivity in Drug Development